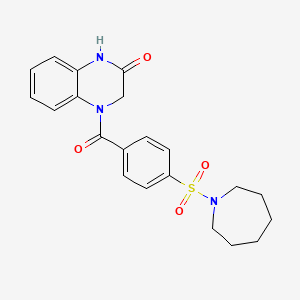

4-(4-(azepan-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

CAS No.: 952835-43-7

Cat. No.: VC4268823

Molecular Formula: C21H23N3O4S

Molecular Weight: 413.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 952835-43-7 |

|---|---|

| Molecular Formula | C21H23N3O4S |

| Molecular Weight | 413.49 |

| IUPAC Name | 4-[4-(azepan-1-ylsulfonyl)benzoyl]-1,3-dihydroquinoxalin-2-one |

| Standard InChI | InChI=1S/C21H23N3O4S/c25-20-15-24(19-8-4-3-7-18(19)22-20)21(26)16-9-11-17(12-10-16)29(27,28)23-13-5-1-2-6-14-23/h3-4,7-12H,1-2,5-6,13-15H2,(H,22,25) |

| Standard InChI Key | NQYBMXUQXMUTQE-UHFFFAOYSA-N |

| SMILES | C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 |

Introduction

4-(4-(azepan-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that combines a quinoxalinone skeleton with an azepane-1-ylsulfonyl group. This compound is notable for its potential biological activities and structural uniqueness, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Key Features:

-

Chemical Structure: Includes a quinoxalinone ring and an azepane-1-ylsulfonyl moiety.

-

Classification: Heterocyclic compound with potential applications in drug design.

Synthesis of 4-(4-(azepan-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

The synthesis of this compound typically involves several steps, starting from commercially available precursors. The quinoxalinone core can be formed through reactions involving 1,2-phenylenediamine, similar to the synthesis of other quinoxalinone derivatives .

Synthesis Steps:

-

Formation of Quinoxalinone Core: React 1,2-phenylenediamine with chloroacetic acid in water at reflux temperature to form the quinoxalinone core.

-

Introduction of Azepane-1-ylsulfonyl Group: This step involves the reaction of the quinoxalinone derivative with an appropriate azepane-1-ylsulfonyl reagent.

Biological Activities and Potential Applications

The quinoxalinone skeleton is known for its versatility in drug design, with applications in developing anticancer, antimicrobial, and other therapeutic agents . The presence of the azepane-1-ylsulfonyl group may enhance interactions with biological targets, potentially influencing cellular signaling pathways.

Potential Applications:

-

Antimicrobial Agents: Quinoxalinone derivatives have shown promise as antimicrobial agents .

-

Soluble Guanylyl Cyclase (sGC) Activators: Some quinoxalinone derivatives are being explored as sGC activators, which could have implications for cardiovascular diseases .

Table: Potential Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Potential against various bacterial strains |

| sGC Activation | Could be useful in cardiovascular treatments |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume